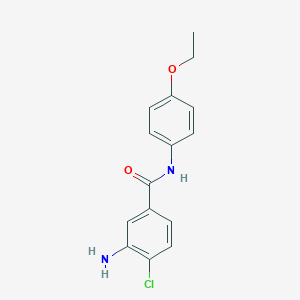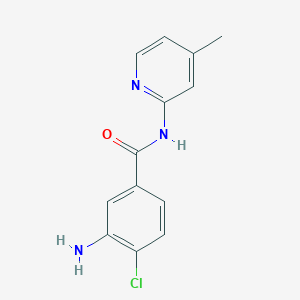![molecular formula C27H21ClN2O2 B309465 N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B309465.png)
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide, also known as CTB or CTB-4, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 involves its binding to GM1 gangliosides on the cell surface. This binding triggers the internalization of this compound-4 into the cell, where it can be used as a tracer or for other research purposes.
Biochemical and Physiological Effects:
This compound-4 has been found to have minimal toxicity and does not appear to have any significant effects on cell viability or morphology. It has also been shown to be stable in a variety of experimental conditions, making it a useful tool for long-term studies.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 is its high selectivity for GM1 gangliosides, which allows for targeted labeling and tracing of specific neuronal populations. However, its binding to GM1 can also limit its use in certain experimental conditions where GM1 expression is low or absent. Additionally, this compound-4 is not suitable for in vivo experiments due to its inability to cross the blood-brain barrier.
Zukünftige Richtungen
There are several potential future directions for the use of N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 in scientific research. One area of interest is its potential use in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's, where GM1 expression has been found to be altered. Additionally, this compound-4 could be used in combination with other tracers or imaging techniques to provide a more comprehensive understanding of neural circuitry and function. Further optimization of this compound-4 synthesis and labeling techniques could also improve its utility in a variety of experimental settings.
Synthesemethoden
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 can be synthesized through a multi-step process involving the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminotoluene to form the intermediate 2-chloro-5-(2-toluidinocarbonyl)benzoic acid. This intermediate is then coupled with 1,1'-biphenyl-4-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, this compound-4.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide-4 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to selectively bind to a specific type of ganglioside, GM1, which is abundant in the nervous system. This binding ability has led to the use of this compound-4 as a tool for tracing neural pathways and studying the function of specific neuronal populations.
Eigenschaften
Molekularformel |
C27H21ClN2O2 |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
4-chloro-N-(2-methylphenyl)-3-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C27H21ClN2O2/c1-18-7-5-6-10-24(18)29-27(32)22-15-16-23(28)25(17-22)30-26(31)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-17H,1H3,(H,29,32)(H,30,31) |
InChI-Schlüssel |
OXTZGIDEHNYLBF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309382.png)
![Methyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309383.png)
![4-chloro-N-isopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309384.png)
![N-(2-ethoxyphenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309385.png)
![Ethyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309386.png)
![N-(2-chlorophenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B309391.png)
![4-[(4-bromobenzoyl)amino]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B309393.png)
![Propyl 4-[(4-bromobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309394.png)


![4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309398.png)
![Propyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309401.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309403.png)
![Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309405.png)